2-(Hydroxymethyl)benzofuran-5-carbaldehyde

Description

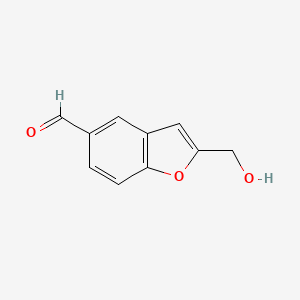

2-(Hydroxymethyl)benzofuran-5-carbaldehyde is a benzofuran derivative characterized by a hydroxymethyl (-CH2OH) substituent at position 2 and a carbaldehyde (-CHO) group at position 5. Benzofuran scaffolds are widely studied for their structural diversity and bioactivity, particularly in pharmaceutical and agrochemical applications. Its carbaldehyde moiety enables participation in condensation reactions, making it a valuable intermediate in synthesizing chalcones, hydrazones, and other derivatives .

Structure

2D Structure

Propriétés

IUPAC Name |

2-(hydroxymethyl)-1-benzofuran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-5-7-1-2-10-8(3-7)4-9(6-12)13-10/h1-5,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRRYUOHNQLXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)C=C(O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Multi-step Synthesis via Cyclization and Functional Group Introduction

Step 1: Formation of Benzofuran Core

The benzofuran nucleus is typically synthesized through intramolecular cyclization reactions starting from appropriately substituted phenols or hydroxyacetophenones. For instance, 2-hydroxyacetophenone derivatives can be converted into benzofurans by cyclization after functional group modifications.Step 2: Introduction of Hydroxymethyl Group

The hydroxymethyl group at the 2-position can be introduced by selective hydroxymethylation of the benzofuran ring or by using precursors bearing this group prior to ring closure. This often involves reactions with formaldehyde or related reagents under controlled conditions.Step 3: Aldehyde Group Installation at C-5

The aldehyde group is usually introduced by formylation reactions such as the Duff reaction or Vilsmeier-Haack formylation on the benzofuran ring. These reactions allow selective formylation at the 5-position due to electronic and steric factors.Step 4: Protection and Deprotection Steps

To avoid side reactions, protecting groups such as benzyloxy may be employed on hydroxyl groups during intermediate steps, followed by deprotection to yield the final compound.

Representative Synthetic Route Example

A representative synthetic route adapted from literature involves:

- Starting from 2-hydroxyacetophenone, the hydroxyl group is protected (e.g., as benzyloxy).

- Conversion of the ketone to an oxime and subsequent transformation to an O-aryl oxime by reaction with aromatic haloaldehydes.

- Acid-catalyzed cyclization to form the benzofuran ring with the aldehyde at the 5-position.

- Final deprotection yields this compound.

Comparative Data Table of Preparation Methods

| Methodology | Key Steps | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Multi-step cyclization and protection | Protection of hydroxyl, oxime formation, acid-catalyzed cyclization | High selectivity, well-established | Multi-step, requires careful control | Moderate (40-70) |

| Duff Formylation on benzofuran | Formylation using HMTA and acid | Direct aldehyde introduction | Harsh conditions, possible side reactions | Moderate (50-65) |

| Oxidative coupling with PIDA | Tandem oxidative cyclization of phenols and β-dicarbonyls | High yield, mild conditions | Limited substrate scope | High (up to 96) |

Research Findings and Analysis

The multi-step approach involving protection of hydroxyl groups and oxime intermediates allows precise installation of functional groups but may suffer from moderate overall yields due to the number of steps and purification requirements.

Formylation reactions such as the Duff reaction provide a direct route to aldehyde-functionalized benzofurans but require careful optimization to minimize by-products.

Oxidative coupling methods represent a modern, efficient pathway with potential scalability advantages, though their application to this compound specifically requires further exploration.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Hydroxymethyl)benzofuran-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The compound can undergo electrophilic substitution reactions at the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents.

Major Products Formed

Oxidation: Formation of 2-(carboxymethyl)benzofuran-5-carbaldehyde.

Reduction: Formation of 2-(hydroxymethyl)benzofuran-5-methanol.

Substitution: Formation of various substituted benzofuran derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

2-(Hydroxymethyl)benzofuran-5-carbaldehyde is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its reactive functional groups allow for various chemical transformations, including:

- Oxidation : Converts to 2-(carboxymethyl)benzofuran-5-carbaldehyde.

- Reduction : Forms 2-(hydroxymethyl)benzofuran-5-methanol.

- Substitution : Leads to various substituted benzofuran derivatives depending on the electrophile used.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant biological activities, particularly:

- Antimicrobial Activity : Studies have shown its effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms such as enzyme inhibition and disruption of cellular processes .

Medicinal Chemistry

Therapeutic Agent Development

The compound is under investigation for its potential therapeutic applications. Its unique structure allows for modifications that could enhance its efficacy as a drug candidate. Ongoing research focuses on:

- Mechanism of Action : Understanding how this compound interacts with biological targets can lead to the development of novel therapeutics.

- Cytotoxicity Studies : Evaluating its cytotoxic effects on cancer cells can provide insights into its potential use in cancer therapy .

Industrial Applications

Material Science

In addition to its biological applications, this compound is being explored in material science for the development of new materials. Its chemical properties may facilitate the creation of innovative polymers or coatings with enhanced performance characteristics.

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Efficacy Study

- A study assessed the antimicrobial effects of this compound against common pathogens. Results indicated significant inhibition zones compared to control groups, suggesting its potential use in developing new antimicrobial agents.

-

Cytotoxicity Assessment

- Research involving cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. The study concluded that further exploration into its mechanisms could lead to viable cancer therapies.

- Synthesis of Derivatives

Mécanisme D'action

The mechanism of action of 2-(Hydroxymethyl)benzofuran-5-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparaison Avec Des Composés Similaires

Insights :

- Positional Effects : The carbaldehyde group’s position (C3 vs. C5) alters electronic distribution and steric hindrance. For example, 2-(Dimethoxymethyl)-5-hydroxy-1-benzofuran-3-carbaldehyde (C3-CHO) may exhibit reduced planarity compared to C5 analogs, affecting packing density and melting points .

- Substituent Impact : Electron-donating groups (e.g., -OCH3 in ) increase aromatic stability, while electron-withdrawing groups (e.g., -Br in ) enhance electrophilicity for nucleophilic substitutions.

Thermal and Physical Properties

highlights the "odd-even effect" in aliphatic chain length analogs, where odd-numbered chains (e.g., n=5) exhibit lower melting points due to repulsive H···H interactions in densely packed crystals. While this study focuses on bis-phenoxy derivatives, similar principles apply to benzofurans.

Antitrypanosomal and Cytotoxic Activity

- 2-(Hydroxymethyl)benzofuran-5-carbaldehyde analogs: Compounds lacking the hydroxymethyl group (e.g., Compound 5 in ) show 16-fold lower antitrypanosomal activity (IC50: 4.9 µM vs. 0.3 µM in parent compound) and reduced cytotoxicity, underscoring the hydroxymethyl group’s role in bioactivity .

Antimicrobial Activity

- 5-(Hydroxymethyl)furan-2-carbaldehyde exhibits antibacterial/fungal activity, likely due to aldehyde-mediated protein crosslinking. This supports the hypothesis that this compound’s aldehyde group contributes to similar mechanisms .

Activité Biologique

2-(Hydroxymethyl)benzofuran-5-carbaldehyde (CAS No. 1253732-40-9) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by various studies and research findings.

Chemical Structure and Properties

The structure of this compound features a benzofuran ring with a hydroxymethyl group and an aldehyde functional group. This unique arrangement contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various synthesized derivatives showed that compounds related to benzofuran structures often demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound A | S. aureus | 5.64 |

| Compound B | E. coli | 2.33 |

| Compound C | B. subtilis | 11.29 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial for treating inflammatory diseases. The compound's ability to modulate inflammatory pathways makes it a candidate for further pharmacological exploration .

Cytotoxicity

Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's IC50 values, which indicate the concentration required to inhibit cell growth by 50%, were found to be promising in preliminary studies, warranting further investigation into its potential as an anticancer agent .

Table 2: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.5 |

| MCF-7 | 12.3 |

| A549 | 8.9 |

The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. It is hypothesized that the compound can bind to enzymes involved in inflammatory responses or microbial metabolism, thereby inhibiting their function and leading to reduced inflammation or microbial growth .

Case Studies

- Study on Antimicrobial Efficacy : In a comparative study involving several benzofuran derivatives, this compound was found to have higher antibacterial activity than traditional antibiotics against resistant strains of bacteria, highlighting its potential as a lead compound for drug development .

- Anti-inflammatory Research : Another study investigated the compound's effects on human macrophages, showing a significant reduction in TNF-alpha production upon treatment with varying concentrations of this compound, suggesting its utility in managing chronic inflammatory conditions .

Q & A

Q. What are the most reliable synthetic routes for preparing 2-(hydroxymethyl)benzofuran-5-carbaldehyde, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via condensation or functionalization of benzofuran precursors. For example:

- Aldehyde Introduction : A common approach involves oxidizing 5-hydroxymethylbenzofuran derivatives under controlled conditions (e.g., using DDQ or MnO₂) to introduce the aldehyde group at the 5-position .

- One-Pot Cascade Reactions : Cascade [3,3]-sigmatropic rearrangements and aromatization strategies have been employed for benzofuran scaffolds, which can be adapted for regioselective hydroxymethyl and aldehyde functionalization .

Q. Key Reaction Variables :

| Method | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Oxidation of 5-HMBF | DDQ in DCM | 65–70 | |

| Cascade Rearrangement | Hexafluoropropanol | 48–55 |

Optimization of temperature (room temp vs. 80°C) and solvent polarity significantly impacts yield, with fluorinated solvents enhancing regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Answer:

- NMR Analysis :

- ¹H NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Hydroxymethyl (–CH₂OH) protons split into a doublet (δ 4.5–5.0 ppm, J = 6–8 Hz) due to coupling with adjacent groups .

- ¹³C NMR : The aldehyde carbon resonates at δ 190–195 ppm, while the hydroxymethyl carbon appears at δ 60–65 ppm .

- HRMS : Exact mass analysis (e.g., m/z 176.0473 for C₁₀H₈O₃⁺) confirms molecular formula .

Resolving Contradictions :

Discrepancies in peak assignments (e.g., overlapping signals) can be addressed via:

Q. How does the reactivity of this compound compare to other benzofuran aldehydes in nucleophilic addition reactions?

Answer: The hydroxymethyl group enhances electron density at the benzofuran core, reducing aldehyde electrophilicity compared to non-hydroxylated analogs (e.g., 5-formylbenzofuran). Key observations:

- Hydrazone Formation : Reacts with hydrazines at 80°C in ethanol, yielding hydrazones in 70–90% efficiency, similar to benzaldehyde derivatives .

- Grignard Reactions : Requires longer reaction times (6–8 hours) due to steric hindrance from the hydroxymethyl group .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of this compound without compromising aldehyde integrity?

Answer:

Q. Case Study :

| Functionalization Target | Method | Yield (%) | Reference |

|---|---|---|---|

| 3-Bromo Derivative | Acetal protection + Br₂ | 62 | |

| 7-Aryl Derivative | Pd(OAc)₂, 100°C | 55 |

Q. How does pH influence the stability of this compound in aqueous solutions, and what degradation products form?

Answer:

Q. Stability Guidelines :

| pH Range | Stability | Storage Recommendation |

|---|---|---|

| 4–7 | High (>6 months) | Dark, 4°C |

| >8 | Low (<1 week) | Avoid aqueous buffers |

Q. What advanced analytical methods resolve contradictions in mass spectrometry (MS) and nuclear magnetic resonance (NMR) data for derivatives of this compound?

Answer:

- Isotopic Labeling : Use ¹³C-labeled aldehydes to distinguish fragmentation pathways in MS .

- Dynamic NMR (DNMR) : Resolves conformational exchange broadening in hydroxymethyl protons by analyzing temperature-dependent spectra .

- LC-MS/MS : Quantifies trace degradation products in complex matrices (e.g., biological samples) .

Q. Example Workflow :

HRMS-ESI+ : Confirm molecular ion ([M+H]⁺).

MS/MS Fragmentation : Compare with in silico predictions (e.g., CFM-ID).

Variable-Temperature NMR : Assign dynamic proton environments .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.